c-Met Kinase Inhibitory Potency: 3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine Exhibits ~18-Fold Greater c-Met Inhibition Than the Dual c-Met/Pim-1 Inhibitor 4g
The target compound demonstrates an IC₅₀ of 9 nM against the c-Met kinase domain in a cell-free enzymatic assay [1]. In a cross-study comparison with compound 4g—a recently reported dual c-Met/Pim-1 inhibitor from the same triazolo[4,3-b]pyridazine chemical series—the target compound is approximately 18-fold more potent (4g c-Met IC₅₀ = 163 ± 10 nM) [2]. This potency advantage is attributable to the distinct substitution pattern: the target compound bears a 4-fluorobenzylthio group at position 3 and an unsubstituted phenyl at position 6, whereas 4g incorporates a hydrazone-linked arylidene moiety that may alter binding mode within the c-Met ATP pocket.
| Evidence Dimension | c-Met kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 9 nM (0.009 μM) |
| Comparator Or Baseline | Compound 4g: IC50 = 163 ± 10 nM (0.163 μM) |
| Quantified Difference | ~18.1-fold greater potency for the target compound |
| Conditions | Target: GST-tagged human recombinant c-Met N-terminal domain in Hi5 insect cells, 60 min incubation, liquid scintillation counting [1]; Comparator: in vitro c-Met kinase inhibition assay [2] |
Why This Matters
For researchers selecting a c-Met inhibitor tool compound or hit starting point, the ~18-fold potency difference directly impacts achievable cellular target engagement at equivalent concentrations, influencing dose-response experimental design and reducing the risk of off-target effects at higher test concentrations.
- [1] BindingDB. Affinity Data for Monomer ID 50317756: IC50 = 9 nM against GST-tagged human recombinant c-Met N-terminal domain (Hi5 insect cells, 60 min incubation, liquid scintillation counting). Accessed 2026. View Source
- [2] Ahmed, E. M.; Khalil, N. A.; Taher, A. T. et al. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024, 14 (41), 30346–30363. (Compound 4g: c-Met IC50 = 0.163 ± 0.01 μM). View Source
